molecular formula C16H17Br2N3 B14659052 Azobenzene, 4-bis(2-bromoethyl)amino- CAS No. 40136-78-5

Azobenzene, 4-bis(2-bromoethyl)amino-

Cat. No.: B14659052
CAS No.: 40136-78-5
M. Wt: 411.13 g/mol
InChI Key: SZBBTDBCVFKMFL-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-bromoethyl)amino- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two phenyl rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene, 4-bis(2-bromoethyl)amino- typically involves the reaction of azobenzene derivatives with bromoethylamine. One common method includes the use of oxidative coupling reactions to introduce the bromoethyl groups onto the azobenzene core . The reaction conditions often involve the use of strong acids or bases to facilitate the coupling process. For instance, the use of acetic acid or hydrochloric acid can help in the protonation of intermediates, thereby driving the reaction to completion .

Industrial Production Methods

Industrial production of azobenzene, 4-bis(2-bromoethyl)amino- may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromoethyl)amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives .

Mechanism of Action

The mechanism of action of azobenzene, 4-bis(2-bromoethyl)amino- involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization alters the compound’s electronic and steric properties, enabling it to interact with various molecular targets . The molecular pathways involved include changes in protein conformation and activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azobenzene, 4-bis(2-bromoethyl)amino- is unique due to its bromoethyl groups, which provide additional sites for chemical modification and enhance its reactivity in substitution reactions. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

40136-78-5

Molecular Formula

C16H17Br2N3

Molecular Weight

411.13 g/mol

IUPAC Name

N,N-bis(2-bromoethyl)-4-phenyldiazenylaniline

InChI

InChI=1S/C16H17Br2N3/c17-10-12-21(13-11-18)16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9H,10-13H2

InChI Key

SZBBTDBCVFKMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

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